2,4-Dimethyl-1-[(3-methylphenyl)methyl]benzene
Description
2,4-Dimethyl-1-[(3-methylphenyl)methyl]benzene is a substituted benzene derivative characterized by two methyl groups at the 2- and 4-positions of the benzene ring and a 3-methylbenzyl group at the 1-position. This compound belongs to the alkylbenzene family, where steric and electronic effects of substituents significantly influence its physical and chemical properties.
Properties
IUPAC Name |
2,4-dimethyl-1-[(3-methylphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-12-5-4-6-15(10-12)11-16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOMESIAXPQWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492098 | |
| Record name | 2,4-Dimethyl-1-[(3-methylphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721-54-0 | |
| Record name | 2,4-Dimethyl-1-[(3-methylphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10492098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-[(3-methylphenyl)methyl]benzene can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation reaction, where 2,4-dimethylbenzyl chloride reacts with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-[(3-methylphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into more saturated derivatives using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,4-Dimethyl-1-[(3-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, including fragrances and dyes
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-[(3-methylphenyl)methyl]benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through well-known organic reaction mechanisms. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
Target Compound :
- Structure : Benzene core with 2,4-dimethyl substituents and a 3-methylbenzyl group.
Analog 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : 3-Methylbenzamide with a hydroxy-tert-butyl group.
- Functional Groups : Amide (–CONH–), hydroxyl (–OH).
- Key Feature : N,O-bidentate directing group for metal-catalyzed C–H bond functionalization.
Analog 2 : 2,4-Dimethyl-1-(sulfinylamino)benzene ()
- Structure: Benzene with 2,4-dimethyl groups and a sulfinylamino (–NHSO–) substituent.
- Functional Groups: Sulfinylamino group.
Analog 3 : 2,4-Dimethyl-1-(1-methylethyl)-benzene ()
- Structure : Benzene with 2,4-dimethyl and isopropyl groups.
- Functional Groups : Branched alkyl substituents.
- Key Feature : Simpler alkylation pattern, lower molecular weight.
Physical and Chemical Properties
Key Observations:
- Electronic Effects: The absence of electron-withdrawing groups (e.g., amide or sulfinylamino) in the target compound results in higher electron density on the benzene ring, favoring reactions like nitration or sulfonation.
Biological Activity
2,4-Dimethyl-1-[(3-methylphenyl)methyl]benzene, also known as a derivative of the dimethylphenyl series, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields such as medicine and industry.
Overview of Biological Activities
Research indicates that this compound exhibits several biological activities, primarily focusing on antimicrobial and antioxidant properties. These activities are significant for its potential applications in drug development and industrial uses.
Antimicrobial Properties
Studies have shown that compounds within this chemical class possess notable antimicrobial effects. For example, they have been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively:
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
This table illustrates the compound's potential as a lead candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays that measure free radical scavenging ability. These studies suggest that the compound can mitigate oxidative stress by neutralizing free radicals, which is crucial in preventing cellular damage associated with various diseases.
The biological activity of this compound is primarily mediated through interactions with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or oxidative stress pathways.
- Receptor Interaction : It may interact with cellular receptors that modulate inflammatory responses or apoptosis.
These interactions lead to the desired biological effects, including antimicrobial action and antioxidant protection.
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy Study : A controlled study evaluated the efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial counts compared to untreated controls.
- Toxicity Assessment : In vivo studies conducted on animal models provided insights into the safety profile of the compound. Doses up to 250 mg/kg showed no acute toxicity or significant adverse effects over a monitoring period of 30 days .
- Oxidative Stress Model : The compound was tested in models of oxidative stress where it demonstrated protective effects on cellular integrity and function, suggesting potential therapeutic applications in conditions associated with oxidative damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
